![molecular formula C15H11N5OS B3754162 2-({[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE CAS No. 74822-88-1](/img/structure/B3754162.png)
2-({[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Overview
Description
2-({[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a benzodiazole core linked to a pyridinyl-oxadiazole moiety via a sulfanyl-methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step reactions starting from commercially available precursorsThe final step involves the formation of the benzodiazole core and the linking of the two moieties via a sulfanyl-methyl bridge .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridinyl and benzodiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridinyl or benzodiazole rings .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as an antimicrobial agent with activity against various bacteria and fungi. Its mechanism involves the interaction with specific enzymes and proteins:
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Anticancer Properties: The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance:
Cell Line IC50 (µM) Mechanism MCF-7 (Breast Cancer) 10.38 Induces apoptosis via p53 pathway activation U-937 (Leukemia) 12.1 Promotes caspase activation leading to cell death PANC-1 (Pancreatic Cancer) 15.0 Cell cycle arrest at G0-G1 phase
The inhibition of thymidylate synthase and histone deacetylases (HDACs) suggests potential pathways for cancer treatment by disrupting DNA synthesis and chromatin remodeling.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against:
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Bacteria:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
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Fungi:
- Candida albicans
These activities are attributed to the compound's ability to disrupt microbial cell function through specific biochemical interactions.
Materials Science
Due to its electronic properties, this compound is being explored for applications in:
- Organic Semiconductors: Its unique structure makes it suitable for use in organic electronic devices.
- Light Emitting Diodes (LEDs): The compound's ability to emit light when subjected to electrical current is being investigated for potential use in display technologies.
Case Study 1: Anticancer Activity
A study focused on a series of oxadiazole derivatives related to this compound found that certain modifications enhanced anticancer efficacy compared to standard treatments like doxorubicin. The study highlighted the importance of structural variations in enhancing biological activity.
Case Study 2: Enzyme Inhibition
Another research effort evaluated the inhibition of HDACs by derivatives of this compound. Results indicated that some modifications significantly increased inhibitory potency, with IC50 values as low as 20 nM , showcasing the potential for developing new anticancer agents based on this scaffold.
Mechanism of Action
The mechanism of action of 2-({[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Biological Activity
The compound 2-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl}-1H-1,3-benzodiazole) is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
Property | Value |
---|---|
Molecular Weight | 271.32 g/mol |
CAS Number | Not available |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The pyridinyl and sulfanyl groups are believed to enhance the interaction with microbial targets. In vitro studies demonstrated that derivatives of oxadiazoles possess broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
The benzodiazole component is known for its anticancer activity. Studies have shown that compounds similar to 2-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl}-1H-1,3-benzodiazole) can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of apoptotic pathways .
Case Study:
A study involving a series of oxadiazole derivatives reported that specific substitutions on the benzodiazole ring significantly increased cytotoxicity against various cancer cell lines, including breast and lung cancers. The compound's mechanism was linked to the inhibition of topoisomerase enzymes, crucial for DNA replication and repair .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : The pyridine ring may facilitate binding to specific receptors involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent apoptosis in cancer cells .
Toxicity and Safety Profile
While the biological activities are promising, toxicity assessments are crucial for therapeutic applications. Preliminary studies suggest moderate toxicity levels; however, further investigations are needed to establish a comprehensive safety profile.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-pyridin-4-yl-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c1-2-4-12-11(3-1)17-13(18-12)9-22-15-20-19-14(21-15)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITPHGWLWUXYQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(O3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225798 | |
Record name | 1H-Benzimidazole, 2-(((5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl)thio)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74822-88-1 | |
Record name | 1H-Benzimidazole, 2-(((5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl)thio)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074822881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 2-(((5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl)thio)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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